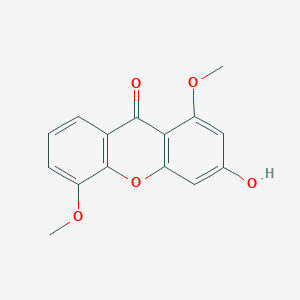

3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

61243-74-1 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

3-hydroxy-1,5-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O5/c1-18-10-5-3-4-9-14(17)13-11(19-2)6-8(16)7-12(13)20-15(9)10/h3-7,16H,1-2H3 |

InChI Key |

FSKPYZDVBCJCQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)O)OC |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Xanthones

Isolation of Xanthones from Higher Plant Sources

Higher plants are the most prolific producers of xanthones, accounting for nearly 80% of all known natural xanthone (B1684191) compounds. nih.gov These molecules are found in various plant tissues, including leaves, stems, roots, and fruits. nih.gov Their presence is particularly concentrated in a limited number of plant families, suggesting specific evolutionary pathways for their biosynthesis. mdpi.com

Presence of 1-Hydroxy-3,5-dimethoxy-9H-xanthen-9-one in Ajuga bracteosa and Other Plant Species

The compound 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one has been successfully isolated from the chloroform (B151607) extract of the roots of Ajuga bracteosa, a medicinal herb found in the Himalayan region. mdpi.commedchemexpress.com This discovery is significant as it highlights the presence of xanthones in the Lamiaceae family, which is not one of the most common sources of these compounds. mdpi.complantaedb.com Beyond Ajuga bracteosa, this xanthone has also been reported in other plant species, indicating a broader, though still specific, distribution. For instance, it has been identified in Swertia calycina and Canscora alata.

Occurrence in Specific Plant Families (e.g., Clusiaceae, Gentianaceae, Bonnetiaceae, Podostemaceae)

Certain plant families are particularly renowned for their rich diversity of xanthones. researchgate.netmdpi.com

Clusiaceae (or Guttiferae): This family is a major source of xanthones, particularly prenylated xanthones. mdpi.com The genus Garcinia, which belongs to this family, is well-known for producing a wide array of xanthones, many of which have been investigated for their biological activities. nist.govplantaedb.comresearchgate.net For example, the pericarp of Garcinia mangostana (mangosteen) is a rich source of various oxygenated and prenylated xanthones. nist.gov

Gentianaceae: This family is another significant reservoir of xanthones. researchgate.netmdpi.com The first natural xanthone, gentisin, was isolated from Gentiana lutea in this family. nih.gov Genera such as Gentiana, Swertia, and Canscora are known to produce a variety of simple and complex xanthones. researchgate.netnih.gov

Bonnetiaceae: Xanthones, including xanthone glycosides, have been identified in members of the Bonnetiaceae family, such as in the apical parts of Bonnetia dinizii.

Podostemaceae: This family of aquatic herbs, which is closely related to the Clusiaceae, has also been found to contain xanthones. Phytochemical studies of species like Weddellina squamulosa have led to the isolation of these compounds, indicating their presence in unique ecological niches.

Identification in Genera such as Swertia and Canscora

Within the Gentianaceae family, the genera Swertia and Canscora are notable for their xanthone content.

Swertia: This genus comprises about 170 species, many of which are used in traditional medicine due to their high levels of xanthones. Species like Swertia purpurascens and Swertia multicaulis have been shown to contain a variety of tetraoxygenated and pentaoxygenated xanthones. For example, bellidifolin (B1667919) and decussatin (B1234905) are major xanthones identified in S. multicaulis.

Canscora: This genus is also a known source of various xanthones. Studies on Canscora decussata have led to the isolation of several xanthones, including mangiferin (B1668620) and other polyoxygenated derivatives.

| Plant Family | Representative Genus/Species | Type of Xanthones Found |

| Clusiaceae | Garcinia mangostana | Oxygenated and prenylated xanthones |

| Gentianaceae | Gentiana lutea, Swertia multicaulis | Simple and polyoxygenated xanthones |

| Bonnetiaceae | Bonnetia dinizii | Xanthone glycosides |

| Podostemaceae | Weddellina squamulosa | Xanthones |

| Lamiaceae | Ajuga bracteosa | 1-Hydroxy-3,5-dimethoxy-9H-xanthen-9-one |

Discovery of Xanthones in Fungi and Lichens (e.g., Lichexanthone from Vismia baccifera)

While plants are the primary source, xanthones are also produced by fungi and lichens, where they constitute about 15% and 5% of known natural xanthones, respectively. nih.gov Fungal xanthones are biosynthesized entirely from polyketides. A notable example of a xanthone found in both higher plants and lichens is lichexanthone. This compound has been isolated from the leaves of Vismia baccifera, a plant in the Hypericaceae family. It is also a well-known lichen metabolite, contributing to the fluorescence of certain lichen species under UV light. The biosynthesis of xanthones in lichens is a collaboration between the fungal and algal partners. nih.gov

Global Distribution and Ecological Relevance of Xanthone-Producing Organisms

Xanthone-producing organisms are globally distributed, with a higher concentration in tropical and subtropical regions. Plant families rich in xanthones, such as Clusiaceae and Gentianaceae, are found across these climatic zones. researchgate.net Fungi and lichens that produce these compounds are also widespread, occupying diverse ecological niches from terrestrial to marine environments.

The ecological relevance of xanthones is significant. In plants, they are involved in defense mechanisms against biotic and abiotic stresses. nih.gov Their antimicrobial and antifungal properties can protect the plant from pathogens. nih.gov The accumulation of these compounds in different plant parts suggests their role in protecting vulnerable tissues. In lichens, xanthones may play a role in protecting the organism from UV radiation and herbivores. The broad distribution and diverse functions of xanthones underscore their importance in the chemical ecology of the organisms that produce them.

Biosynthetic Pathways and Regulation of Xanthone Production

Shikimate Pathway Contributions to the Xanthone (B1684191) Core Formation in Plants

The shikimate pathway is fundamental to the biosynthesis of the xanthone skeleton in plants, as it supplies the precursors for one of the two aromatic rings (Ring B, carbons 5–8). nih.govuniroma1.it This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, specifically phosphoenolpyruvate (B93156) and erythrose 4-phosphate, and proceeds through a series of enzymatic steps to produce aromatic amino acids. nih.govfrontiersin.org For xanthone biosynthesis, two main routes diverge from the shikimate pathway, which can be either dependent on or independent of L-phenylalanine. mdpi.comresearchgate.net

L-phenylalanine-dependent pathway: Predominantly observed in the Hypericaceae family (e.g., Hypericum species), this route utilizes L-phenylalanine. nih.govfrontiersin.org The amino acid is first converted to trans-cinnamic acid, which is then processed through several reactions to yield benzoyl-CoA, a key precursor for the subsequent condensation step. nih.govresearchgate.net

L-phenylalanine-independent pathway: Common in the Gentianaceae family (e.g., Centaurium and Swertia species), this pathway branches off from an earlier intermediate of the shikimate pathway to form 3-hydroxybenzoic acid. nih.govfrontiersin.org This intermediate is then activated to 3-hydroxybenzoyl-CoA. nih.govresearchgate.net

Both pathways ultimately provide a shikimate-derived benzoyl-CoA variant that serves as a "starter" unit for the construction of the benzophenone (B1666685) intermediate. researchgate.net

Acetate (B1210297) Pathway Involvement in Xanthone Biogenesis in Plants

The acetate pathway (also known as the acetate-malonate pathway) is responsible for generating the second aromatic ring (Ring A, carbons 1–4) of the xanthone structure in plants. mdpi.comresearchgate.net This pathway provides the C6-scaffold of Ring A through the condensation of three molecules of malonyl-CoA with the starter unit derived from the shikimate pathway. frontiersin.orgresearchgate.net Malonyl-CoA itself is produced from the carboxylation of acetyl-CoA, a central molecule in primary metabolism. oup.com The sequential condensation of these two-carbon units is characteristic of polyketide biosynthesis and is catalyzed by a Type III polyketide synthase enzyme known as benzophenone synthase (BPS). frontiersin.org This process ensures the formation of the characteristic 2,4,6-trihydroxy substitution pattern on the acetate-derived ring of the initial benzophenone intermediate. frontiersin.org

Role of Key Intermediates (e.g., 2,3',4,6-Tetrahydroxybenzophenone) in Plant Biosynthesis

The convergence of the shikimate and acetate pathways leads to the formation of a crucial intermediate: a tetrahydroxybenzophenone. mdpi.com Specifically, 2,3',4,6-tetrahydroxybenzophenone (B1214623) is recognized as the central intermediate in the biosynthesis of most xanthones in plants. nih.govfrontiersin.orgmedchemexpress.com This molecule is formed when benzophenone synthase (BPS) catalyzes the condensation of a shikimate-derived precursor (such as benzoyl-CoA) with three molecules of malonyl-CoA from the acetate pathway. frontiersin.org

The formation of the defining tricyclic xanthone core occurs subsequently through a regioselective, intramolecular oxidative coupling of the 2,3',4,6-tetrahydroxybenzophenone intermediate. researchgate.netfrontiersin.org This cyclization step is a critical branch point that directs the benzophenone precursor toward the xanthone scaffold. nih.gov The reaction results in the formation of core structures like 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which then undergo various tailoring reactions (such as hydroxylation, methylation, and glycosylation) to produce the vast diversity of naturally occurring xanthones, including 3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one. researchgate.net

| Pathway Component | Role in Xanthone Biosynthesis | Key Molecules/Enzymes |

| Shikimate Pathway | Provides Ring B of the xanthone core | Phosphoenolpyruvate, Erythrose 4-phosphate, L-phenylalanine, Benzoyl-CoA |

| Acetate Pathway | Provides Ring A of the xanthone core | Acetyl-CoA, Malonyl-CoA, Benzophenone Synthase (BPS) |

| Key Intermediate | Links the two pathways and serves as the direct precursor to the xanthone scaffold | 2,3',4,6-Tetrahydroxybenzophenone |

| Cyclization | Forms the tricyclic dibenzo-γ-pyrone structure | Intramolecular Oxidative Coupling |

Polyketide Biosynthesis Route for Xanthones in Fungi and Lichens

In stark contrast to the mixed biosynthetic origin in plants, the xanthone core in fungi and lichens is derived entirely from the polyketide (acetate) pathway. mdpi.comnih.govresearchgate.net This process involves the folding and internal cyclization of a single polyketide chain, which is assembled from acetyl-CoA and malonyl-CoA units. mdpi.commdpi.com The folding pattern of the polyketide chain determines the subsequent cyclization reactions, which typically involve aldol (B89426) condensation and Claisen-type cyclization. mdpi.com This process often yields a benzophenone intermediate that spontaneously dehydrates to form the central pyrone ring of the xanthone core. mdpi.com This pathway accounts for the unique substitution patterns commonly observed in lichen xanthones. mdpi.com

| Feature | Plant Xanthone Biosynthesis | Fungal & Lichen Xanthone Biosynthesis |

| Origin of Rings | Mixed: Shikimate Pathway (Ring B) and Acetate Pathway (Ring A) | Unified: Acetate (Polyketide) Pathway only |

| Key Precursors | Shikimate-derived benzoyl-CoA variant + 3x Malonyl-CoA | Single polyketide chain from Acetyl-CoA and Malonyl-CoA |

| Central Intermediate | 2,3',4,6-Tetrahydroxybenzophenone | Benzophenone intermediate derived from polyketide cyclization |

Cellular and Organ-Specific Localization of Xanthone Biosynthesis within Organisms

In plants, the initial steps of xanthone biosynthesis are compartmentalized within different organelles. mdpi.com The shikimate pathway originates in the plastids, while the acetate pathway precursors are generated in the endoplasmic reticulum. mdpi.comnih.gov Research on Hypericum perforatum has provided specific insights into tissue localization, where key enzymes like benzophenone synthase (BPS) and the resulting xanthone products were found predominantly in the exodermis region of the roots. frontiersin.org Xanthones are known to accumulate in various plant organs, including leaves and roots. mdpi.com

For fungi and lichens, while the polyketide biosynthetic route is established, there is currently limited information available regarding the specific subcellular or cellular localization of xanthone synthesis. mdpi.comnih.govresearchgate.net

Synthetic Methodologies and Chemical Modifications of the Xanthone Scaffold

Classical Approaches for Xanthone (B1684191) Synthesis

Traditional methods for synthesizing the xanthone nucleus have been the bedrock of xanthone chemistry for over a century. These methods, while sometimes requiring harsh conditions, are well-established and versatile, often proceeding through key intermediates like benzophenones or diaryl ethers. nih.gov

Utilization of 2-Hydroxyacetophenones and Aromatic Precursors in Initial Steps

One fundamental approach to building the xanthone framework begins with the acylation of a phenol (B47542), often utilizing a 2-hydroxyacetophenone (B1195853) derivative. The general strategy involves the formation of a chalcone (B49325) intermediate through a Claisen-Schmidt condensation of a 2-hydroxyacetophenone with a substituted benzaldehyde (B42025) in the presence of a base. This chalcone can then undergo oxidative cyclization to form the xanthone core.

For a molecule like 3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one, a hypothetical route could start with a suitably substituted 2-hydroxyacetophenone, such as 2,6-dihydroxy-4-methoxyacetophenone. This precursor would be condensed with a methoxy-substituted salicylic (B10762653) aldehyde derivative. The resulting intermediate would then be cyclized. For instance, the synthesis of 5-hydroxy-3',4'-dimethoxy flavone, a related flavonoid, was achieved by first condensing 2,6-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde (B141060) to form a 2',6'-dihydroxy-3,4-dimethoxy chalcone, which was subsequently cyclized. researchgate.net This highlights the principle of using acetophenone (B1666503) precursors to build complex heterocyclic systems.

Implementation of Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement is a classic organic reaction that transforms a 2-acyloxyacetophenone into a 1,3-diketone under basic conditions. wikipedia.orgchemeurope.com This 1,3-diketone is a crucial intermediate that can then be cyclized to form various heterocyclic compounds, including chromones, flavones, and xanthones. wikipedia.orguclan.ac.uk

The mechanism involves the formation of an enolate from the acetophenone, which then performs an intramolecular nucleophilic attack on the ester carbonyl group. wikipedia.org A subsequent rearrangement yields the 1,3-diketone. To synthesize a xanthone via this route, one would start with a 2-hydroxyacetophenone. This phenol is first acylated with a substituted salicylic acid derivative (containing the precursors to the other ring of the xanthone). The resulting 2-acyloxyacetophenone is then subjected to the base-catalyzed rearrangement to form the diketone. The final step is an acid-catalyzed cyclodehydration of the 1,3-diketone to furnish the xanthone ring system. While widely used for flavones, its application provides a reliable, albeit multi-step, pathway to the xanthone core. uclan.ac.uk

Cyclodehydration and Condensation Reactions for Xanthone Ring Closure

The most prevalent classical method for xanthone synthesis is the intramolecular cyclodehydration of a 2,2'-dihydroxybenzophenone (B146640) intermediate. nih.govresearchgate.net This precursor contains the entire carbon framework of the final xanthone and requires only the formation of the central ether linkage to complete the dibenzo-γ-pyrone system.

The benzophenone (B1666685) intermediate itself is typically formed via a Friedel-Crafts acylation between a salicylic acid derivative and a phenol. researchgate.net For example, the synthesis of 3,6-dihydroxyxanthone can be achieved in a two-step process. First, a condensation reaction between 4-hydroxysalicylic acid and resorcinol (B1680541) using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) yields the 2,2',4,4'-tetrahydroxybenzophenone (B1218759) intermediate. researchgate.net This benzophenone is then subjected to cyclodehydration, which can be accomplished by heating in water under high pressure (in an autoclave), to yield 3,6-dihydroxyxanthone in high yield. researchgate.netinstras.com This cyclization step is a key ring-closing reaction in many xanthone syntheses.

| Step | Reactants | Reagent/Condition | Intermediate/Product | Yield (%) |

| 1. Condensation | 4-Hydroxysalicylic acid, Resorcinol | Eaton's Reagent | 2,2',4,4'-Tetrahydroxybenzophenone | 32 |

| 2. Cyclodehydration | 2,2',4,4'-Tetrahydroxybenzophenone | Water, 200 °C (Autoclave) | 3,6-Dihydroxyxanthone | 88 |

Modified Grover, Shah, and Shah Methods for Hydroxyxanthone Derivatives

The Grover, Shah, and Shah (GSS) synthesis is a one-pot method for preparing hydroxyxanthones directly from a substituted o-hydroxybenzoic acid and a reactive phenol. instras.com The classical GSS reaction utilizes a mixture of fused zinc chloride and phosphorus oxychloride as the condensing agent. instras.com This method facilitates both the initial acylation of the phenol to form a benzophenone intermediate and its subsequent in-situ cyclization to the xanthone. nih.gov

However, this method can sometimes result in low yields or the formation of the uncyclized benzophenone as the major product. researchgate.net Modifications to the GSS method have been developed to improve its efficiency. A significant improvement is the replacement of the ZnCl₂/POCl₃ mixture with Eaton's reagent. nih.gov This reagent has been shown to be an excellent condensing agent for the synthesis of various hydroxyxanthones, providing higher yields and cleaner reactions. For instance, a range of substituted 1-hydroxy-3-methylxanthones were synthesized in a one-pot reaction using Eaton's reagent to condense various substituted salicylic acids with 3,5-dihydroxytoluene. beilstein-archives.org

Modern Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times and the need for harsh conditions, modern synthetic strategies have been developed. These techniques often offer improved efficiency, higher yields, and are more environmentally benign.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.

This technology has been successfully applied to the synthesis of xanthones. A notable example is the synthesis of 3,6-dimethoxyxanthone. The process begins with the microwave-assisted cyclodehydration of 2,2',4,4'-tetrahydroxybenzophenone using sodium acetate (B1210297) as a catalyst. This annulation step, conducted at 200 °C under microwave irradiation, produces 3,6-dihydroxyxanthone in just 30-40 minutes with a yield of over 90%. sc.edusc.edu The resulting dihydroxyxanthone is then methylated in a subsequent step using dimethyl sulfate (B86663) to afford the final 3,6-dimethoxyxanthone product. sc.edusc.edu This two-step synthesis demonstrates the significant enhancement in reaction rate and efficiency provided by microwave heating for the critical ring-closing step. sc.edusc.edu Research has also shown that the microwave-assisted, base-catalyzed cyclization of various 2,2'-dihydroxybenzophenone precursors in water can produce structurally diverse hydroxyxanthones in excellent yields within 8-15 minutes. researchgate.net

Heterogeneous Catalysis in Xanthone Formation

The transition from traditional stoichiometric methods to catalytic processes has marked a significant advancement in xanthone synthesis, aligning with the principles of green chemistry. Heterogeneous catalysts, in particular, offer notable advantages such as high reusability, enhanced selectivity, and minimized waste generation, making them economically and environmentally viable for larger-scale applications.

One of the common routes to the xanthone core is the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. mdpi.com While traditionally carried out with strong acids like sulfuric acid or polyphosphoric acid, these methods often require harsh conditions and can lead to side products. The use of solid acid catalysts provides a milder and more selective alternative.

Recent developments have explored the use of various solid catalysts to facilitate xanthone synthesis. For instance, a one-pot synthesis of halogenated xanthone derivatives has been achieved by refluxing a mixture of a salicylic acid derivative and a phenolic derivative with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which acts as both a catalyst and a solvent. tandfonline.com This method provides a straightforward approach to constructing the xanthone skeleton.

Another approach involves the use of metal-based nanocatalysts. For example, copper-based magnetically recoverable nanocatalysts have been developed for the ligand-free intermolecular catalytic coupling of 2-substituted benzaldehydes and a range of phenols to construct the xanthone skeleton. This method is compatible with various functional groups and offers an efficient protocol for generating a library of xanthones with good yields. The magnetic nature of the catalyst allows for its easy separation and reuse, further enhancing its green credentials.

While specific examples detailing the synthesis of this compound using heterogeneous catalysis are not extensively documented in the reviewed literature, the general methodologies described are applicable. The synthesis would likely proceed through the cyclization of a corresponding 2-aryloxybenzoic acid precursor, which could be efficiently achieved using a suitable solid acid catalyst under optimized reaction conditions.

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound serves as a valuable template for the development of new derivatives with potentially enhanced or novel biological activities. Modifications are typically focused on the hydroxyl group at the C-3 position and the aromatic rings of the xanthone scaffold.

Generation of Prenylated Xanthones

Prenylation, the attachment of isoprenoid moieties, is a common modification of the xanthone scaffold that is often associated with an enhancement of biological activity. nih.gov Both C-prenylation and O-prenylation can be achieved through various synthetic methods.

A common method for C-prenylation involves the reaction of a hydroxyxanthone with prenyl bromide in the presence of a base. For instance, the C-prenylation of 1,3-dihydroxyxanthone has been successfully achieved using prenyl bromide and potassium hydroxide, leading to the formation of 1,3-dihydroxy-2-prenylxanthone. unram.ac.idresearchgate.net The reaction proceeds via a nucleophilic substitution, where the phenoxide ion attacks the prenyl bromide. The regioselectivity of the prenylation can be influenced by the reaction conditions and the substitution pattern of the starting xanthone.

The following table summarizes the synthesis of a prenylated xanthone derivative:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,3-dihydroxyxanthone | Prenyl bromide, KOH, distilled water, acetone, 24h at room temperature | 1,3-dihydroxy-2-prenylxanthone | 43.09% | unram.ac.id |

While this example does not use this compound as the starting material, the methodology can be adapted. The hydroxyl group at the C-3 position of the target compound would be the primary site for O-prenylation. To achieve C-prenylation, the reaction conditions would need to be carefully controlled to favor electrophilic substitution on the aromatic ring.

Synthesis of Aminated Xanthone Derivatives

The introduction of amine functionalities to the xanthone scaffold is a strategy to enhance the pharmacological properties and drug-like characteristics of the resulting derivatives. mdpi.com Various synthetic routes can be employed to achieve amination, including reductive amination of formylated xanthones and nucleophilic aromatic substitution on halogenated xanthones. sciforum.net

A library of 3,4-dioxygenated xanthones bearing amine moieties has been synthesized starting from 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde. mdpi.comegasmoniz.com.pt This aldehyde precursor can be subjected to reductive amination with a variety of primary and secondary amines to yield the corresponding aminated xanthone derivatives. This approach allows for the introduction of a diverse range of amino groups, including those with cyclic structures like morpholine, piperazine, and piperidine. mdpi.com

The general synthetic pathway for aminated xanthones via reductive amination is presented below:

| Starting Material | Reagents | Product | Reference |

| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | Various primary and secondary amines | C-1 aminated 3,4-dimethoxyxanthone derivatives | mdpi.com |

This methodology could be applied to a derivative of this compound, for instance, by first introducing a formyl group onto the xanthone scaffold, followed by reductive amination.

Preparation of 3-O-Substituted Xanthone Derivatives

The hydroxyl group at the C-3 position of this compound is a prime site for chemical modification through O-substitution. This allows for the introduction of a wide variety of functional groups, which can significantly impact the biological activity of the molecule.

A series of 3-O-substituted xanthone derivatives have been synthesized from 3-hydroxyxanthone as potential acetylcholinesterase inhibitors. nih.gov The synthesis typically involves the reaction of the parent hydroxyxanthone with an appropriate alkyl, alkenyl, alkynyl, or phenylalkyl halide in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction is a versatile and high-yielding method for preparing a diverse library of ethers. tandfonline.comnih.govresearchgate.net

The following table provides examples of synthesized 3-O-substituted xanthone derivatives and their reported yields:

| Starting Material | Reagent | Product | Yield | Reference |

| 3-hydroxyxanthone | Propyl bromide | 3-Propoxy-9H-xanthen-9-one | 92% | researchgate.net |

| 3-hydroxyxanthone | Butyl bromide | 3-Butoxy-9H-xanthen-9-one | 84% | researchgate.net |

| 3-hydroxyxanthone | Isopentyl bromide | 3-(Isopentyloxy)-9H-xanthen-9-one | 82% | researchgate.net |

This synthetic strategy is directly applicable to this compound, allowing for the facile generation of a wide array of 3-O-substituted analogues for further investigation.

Development of Carboxyxanthone Analogues as Chemical Building Blocks

Carboxyxanthones, xanthone derivatives bearing a carboxylic acid group, are not only bioactive compounds in their own right but also serve as important chemical building blocks for the synthesis of more complex analogues and derivatives. semanticscholar.orgmdpi.com The carboxylic acid functionality provides a handle for further chemical modifications, such as esterification, amidation, and the introduction of other functional groups.

The synthesis of carboxyxanthones can be achieved through several routes, including the oxidation of a methyl group on the xanthone scaffold or by starting with precursors that already contain a carboxyl group. nih.gov For example, 9-oxo-9H-xanthene-2-carboxylic acid has been synthesized by the oxidation of 2-methylphenylsalicylate. nih.gov

Once formed, carboxyxanthones can be used to synthesize a variety of derivatives. For instance, several 7-sulfamoyl-9-oxo-9H-xanthene-2-carboxylic acid analogues have been prepared through the chlorosulfonation of 9-oxo-9H-xanthene-2-carboxylic acid, followed by reaction with an amine. mdpi.com

While the direct synthesis of a carboxy derivative from this compound is not explicitly detailed in the provided sources, the general principles of xanthone chemistry suggest that this could be achieved by introducing a suitable functional group that can be converted to a carboxylic acid, or by employing a building block approach with appropriately substituted precursors.

Synthesis of Halogenated Xanthone Compounds

The introduction of halogen atoms into the xanthone scaffold can significantly influence the electronic properties and biological activity of the resulting compounds. Halogenated xanthones have been investigated for various applications, including their potential as tyrosinase inhibitors and as intermediates in the synthesis of more complex molecules. tandfonline.com

A versatile strategy for the synthesis of halogenated xanthones involves a modular coupling of vanillin (B372448) derivatives with a dibromoquinone. acs.orgresearchgate.netacs.org This approach allows for the divergent synthesis of either 6-bromo or 7-bromoxanthones depending on the reaction conditions. These brominated xanthones can then be further elaborated through cross-coupling reactions, such as the Sonogashira coupling, to introduce additional diversity. acs.orgacs.org

Another method for the synthesis of halogenated xanthones is the direct reaction of a salicylic acid and a phenolic derivative in the presence of Eaton's reagent. tandfonline.com This one-pot method provides a convenient route to a variety of halogenated xanthone derivatives.

The following table summarizes the synthesis of a halogenated xanthone derivative:

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

| Salicylic acid derivative | Phenolic derivative | Eaton's reagent, 80°C, 30 min | Halogenated xanthone | tandfonline.com |

| o-Vanillin derivative | Dibromoquinone | Cs2CO3, DCM | 6- or 7-bromoxanthone | acs.orgacs.org |

These methodologies could be adapted for the halogenation of this compound, either through direct halogenation of the aromatic rings or by using halogenated precursors in a cyclization reaction to form the xanthone core.

Advanced Structural Characterization and Spectroscopic Analysis of Xanthones

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional (¹H and ¹³C) NMR for Proton and Carbon Environments

Specific ¹H and ¹³C NMR data for 3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one are not available in the surveyed literature.

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC) for Connectivity and Long-Range Couplings

Detailed analysis using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments for this compound has not been published.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

The precise mass determination of this compound through High-Resolution Mass Spectrometry (HRMS) is not documented in available scientific reports.

Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry

Specific mass spectra obtained through Electrospray Ionization (ESI) or Electron Ionization (EI) for this compound are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption bands for the functional groups present in this compound have not been specifically reported.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Determination of Crystal System, Space Group, and Unit Cell Parameters

No crystallographic data is available for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Packing Diagrams

A detailed analysis of intermolecular interactions and packing diagrams is not possible without the crystal structure of this compound.

Biological Activities and Mechanistic Investigations of 3 Hydroxy 1,5 Dimethoxy 9h Xanthen 9 One and Xanthone Derivatives

Antioxidant and Reactive Species Scavenging Potential

The antioxidant capacity of xanthones is a cornerstone of their therapeutic potential, attributed to their ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, Ferrous Ion Chelating Activity)

3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one, isolated from the chloroform (B151607) extract of Ajuga bracteosa root, has demonstrated significant antioxidant potential in several key in vitro assays. researchgate.net The compound's ability to scavenge free radicals was evaluated using 1,1-diphenyl-2-picryl hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net

In the DPPH assay, the compound showed a dose-dependent increase in radical scavenging activity, indicating its capacity to donate hydrogen atoms or electrons to neutralize the DPPH radical. researchgate.net Similarly, it proved effective in quenching the ABTS radical cation. Furthermore, the compound exhibited ferrous ion (Fe²⁺) chelating activity, which is a crucial antioxidant mechanism as it prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction. researchgate.net The reducing power of this compound increased with rising concentrations from 10 to 100 μg/mL. researchgate.net

| Assay | Activity Noted | Observation |

|---|---|---|

| DPPH Radical Scavenging | Present | Activity increased with concentration. |

| ABTS Radical Scavenging | Present | Effective quenching of the ABTS radical cation. |

| Ferrous Ion (Fe²⁺) Chelating | Present | Demonstrated ability to chelate ferrous ions. |

Molecular Mechanisms Underlying Antioxidant Effects

The antioxidant mechanism of xanthones is intrinsically linked to their chemical structure. Theoretical studies suggest that the free radical scavenging capacity of xanthones can occur through mechanisms like single electron transfer (SET). rsc.orgrsc.org Quantum chemical calculations have indicated that while electron transfer from neutral xanthone (B1684191) molecules to radicals like hydroxyl (˙OH) may be thermodynamically unfavorable, the deprotonated (anionic) forms of xanthones, which can exist under physiological conditions, react readily with free radicals. rsc.orgrsc.org This suggests that the presence of hydroxyl groups, which can be deprotonated, is crucial for the antioxidant activity via the SET mechanism. rsc.org

Inhibition of NADPH-Catalyzed Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction initiated by ROS, leading to cellular damage. The ability to inhibit this process is a key indicator of antioxidant efficacy. Research on a range of xanthone derivatives has shown their potent inhibitory effects on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-catalyzed lipid peroxidation in liver microsomes. nih.gov This process, often initiated by enzyme systems like cytochrome P450 reductase, generates radical species that attack polyunsaturated fatty acids in cell membranes. nih.gov

Studies have established a structure-activity relationship, indicating that hydroxy- and acetoxy-substituted xanthones are particularly effective inhibitors of this process. nih.gov By interrupting the radical chain reaction or scavenging the initiating radicals, these compounds protect membranes from peroxidative damage. While direct studies on this compound are specific to this assay, the demonstrated efficacy of structurally similar hydroxylated xanthones suggests it may also possess the capacity to inhibit NADPH-dependent lipid peroxidation. researchgate.netnih.gov

Anti-inflammatory Modulation and Immunological Responses

Beyond direct antioxidant action, xanthones exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. mdpi.com

Inhibition of TNF-alpha Induced ICAM-1 Expression

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory responses. One of its key actions is to upregulate the expression of adhesion molecules on endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1). researchgate.net This increased expression facilitates the adhesion and transmigration of leukocytes to sites of inflammation. plos.org

Studies have demonstrated that certain xanthone derivatives can effectively inhibit TNF-α-induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition disrupts a critical step in the inflammatory process, reducing leukocyte recruitment. The mechanism involves interfering with the signaling pathways activated by TNF-α that lead to the transcription of the ICAM-1 gene. nih.gov Given that hydroxylated xanthones have shown potent activity in this regard, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism. nih.gov

Nrf2 Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those for antioxidant and phase II detoxifying enzymes. nih.gov

A growing body of evidence indicates that the antioxidant and anti-inflammatory effects of many xanthone derivatives are mediated through the activation of the Nrf2/ARE pathway. mdpi.comnih.govnih.gov Compounds like α- and γ-mangostin have been shown to promote Nrf2 translocation, leading to an enhanced cellular defense against oxidative stress and inflammation. mdpi.com This activation represents a significant indirect antioxidant mechanism. By upregulating the endogenous antioxidant system, xanthones provide a more sustained protective effect. Research focused on libraries of xanthone derivatives has confirmed a strong correlation between the xanthone scaffold and Nrf2 activation as a response to oxidative and inflammatory stimuli. mdpi.comnih.gov This modulation of the Nrf2 pathway is a key mechanism by which xanthones exert their beneficial biological activities. researchgate.netovid.com

Antimicrobial Efficacy Studies

Xanthone derivatives have emerged as promising candidates in the search for new antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. nih.govrsc.org Their efficacy spans a wide range of microorganisms, including pathogenic bacteria and fungi.

Antibacterial Activities against Gram-Positive and Gram-Negative Pathogens

The dibenzo-γ-pyrone structure of xanthones is fundamental to their broad-spectrum antibacterial capabilities, which have been observed against a variety of pathogenic bacteria. nih.gov Research indicates that specific substitutions on the xanthone core, such as hydroxyl and methoxy (B1213986) groups, can influence their antibacterial potency, although simple substitutions may have little effect. nih.gov For instance, certain 1,3,5-trioxygenated or 1,3,5,6-tetraoxygenated xanthones have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov

Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), have shown susceptibility to various xanthone derivatives. nih.govmdpi.com Similarly, activity has been noted against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govgsconlinepress.com One study reported the development of a xanthone derivative, XT17, which displayed potent, broad-spectrum antibacterial activity and was effective in animal models of infection caused by S. aureus and P. aeruginosa. nih.gov The mechanism of action for some derivatives involves disrupting the bacterial cell wall and inhibiting DNA synthesis. nih.gov

| Compound/Derivative | Target Pathogen(s) | Observed Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Questin (a trioxygenated xanthone) | Gram-positive and Gram-negative bacteria | < 50 | nih.gov |

| 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | Various bacterial strains | Active against all tested strains | nih.gov |

| 1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | Various bacterial strains | Active against all tested strains | nih.gov |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone 3) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 125, 62.5, 250, 125 (respectively) | gsconlinepress.com |

| 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride | S. aureus, E. coli, E. faecalis | Active | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, xanthone derivatives have demonstrated significant antifungal properties. A study on a series of 2-substituted xanthone derivatives found that ten of the newly synthesized compounds showed antifungal activity, particularly against Trichophyton mentagrophytes. nih.gov Notably, 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride was effective against all tested fungal species. nih.gov Another derivative, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one, exhibited a potent inhibitory effect on the growth of dermatophyte clinical strains, including T. rubrum, M. canis, and E. floccosum, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL for all three. nih.gov

Inhibition of Biofilm Formation and Efflux Pump Activity

Bacterial resistance is often enhanced by the formation of biofilms and the action of efflux pumps, which expel antibiotics from the cell. nih.govresearchgate.net Xanthone derivatives have been investigated for their ability to counteract these mechanisms. researchgate.netresearchgate.net

Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection from antimicrobial agents. nih.gov Certain xanthone derivatives can interfere with the initial stages of biofilm formation. mdpi.com For instance, compounds 3,4-dihydroxy-1-methyl-9H-xanthen-9-one and an aminated xanthone derivative (compound 26) showed a potent inhibitory effect on two virulence factors of Candida albicans: germ tube formation and biofilm formation. nih.gov In a study on xanthene sulfonamide derivatives, compounds with hydrophobic substituents at the C-9 position were effective in inhibiting biofilm formation in a resistant S. aureus strain by 78-79%. researchgate.netresearchgate.net

Efflux pumps are transport proteins that actively remove toxic substances, including antibiotics, from bacterial cells, contributing significantly to multidrug resistance. nih.gov The inhibition of these pumps can restore the efficacy of conventional antibiotics. mdpi.com Research has shown that certain xanthene derivatives can act as efflux pump inhibitors (EPIs). researchgate.netresearchgate.net This inhibition is thought to be related to the tricyclic, quasi-planar structure of the xanthone nucleus. researchgate.net

Enzyme Inhibition Profile

The therapeutic potential of xanthones extends to the inhibition of key enzymes involved in metabolic and neurological disorders.

Alpha-Glucosidase and Antiglycation Activities for Metabolic Disorders

Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.govmdpi.com Several xanthone derivatives have been identified as potent α-glucosidase inhibitors. nih.govnih.gov For example, α-mangostin, a naturally occurring xanthone, was found to inhibit α-glucosidase activity in a concentration-dependent manner through a reversible mixed-type antagonism. nih.govnih.gov

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). nih.govresearchgate.net The accumulation of AGEs is implicated in diabetic complications and other chronic diseases. researchgate.net Xanthones have shown significant antiglycation properties. researchgate.netresearchgate.net A compound structurally related to the subject of this article, 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, isolated from Ajuga bracteosa, has been reported to possess both antiglycation and α-glucosidase inhibition capabilities. researchgate.net Both α-mangostin and other synthetic xanthenone derivatives have been shown to reduce the production of AGEs. nih.govnih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| α-Mangostin | α-Glucosidase | Micromolar range | nih.govnih.gov |

| 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one | α-Glucosidase | Active | researchgate.net |

| Compound 2g (1-hydroxy-3-O-substituted xanthone) | Acetylcholinesterase (AChE) | 20.8 µM | tandfonline.com |

| Compound 2j (1-hydroxy-3-O-substituted xanthone) | Acetylcholinesterase (AChE) | 21.5 µM | tandfonline.com |

| 3-(4-phenylbutoxy)-9H-xanthen-9-one (Compound 23) | Acetylcholinesterase (AChE) | 0.88 - 1.28 µM range | nih.govnih.gov |

| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (Compound 28) | Acetylcholinesterase (AChE) | 0.88 - 1.28 µM range | nih.govnih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. tandfonline.comnih.gov Synthetic xanthone derivatives have been evaluated for their ability to inhibit these cholinesterases.

A series of 3-O-substituted xanthone derivatives demonstrated good AChE inhibitory activity, with several compounds exhibiting IC₅₀ values in the low micromolar range (0.88 to 1.28 µM). nih.govnih.gov Enzyme kinetic studies of the most potent compounds, such as 3-(4-phenylbutoxy)-9H-xanthen-9-one, revealed a mixed inhibition mechanism. nih.govnih.gov Similarly, a series of 1-hydroxy-3-O-substituted xanthones showed significantly stronger AChE inhibitory activities than the parent compound, with the most active derivatives having IC₅₀ values around 20 µM. tandfonline.com Molecular docking studies suggest that these xanthone derivatives bind to the active site of AChE through π–π stacking and hydrogen bonding interactions. tandfonline.comnih.gov

Tyrosinase Inhibitory Potential

Xanthone derivatives have emerged as a promising class of tyrosinase inhibitors, suggesting the potential of this compound in this capacity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. A study exploring a wide library of xanthone derivatives with varying substitution patterns revealed that many of these compounds exhibited tyrosinase inhibitory activity. Notably, one of the tested xanthones displayed a half-maximal inhibitory concentration (IC50) of 1.9 µM, which is approximately six times lower than that of the standard tyrosinase inhibitor, kojic acid. This indicates that the xanthone structure is a viable scaffold for potent tyrosinase inhibition. The mechanism of inhibition for these derivatives is believed to be through an allosteric interaction with the enzyme. These findings underscore the potential of xanthones, including this compound, as candidates for the development of novel agents for skin pigmentation-related conditions.

Table 1: Tyrosinase Inhibitory Activity of Selected Xanthone Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

While the xanthone scaffold has been explored for a multitude of biological activities, direct and extensive research on the Dipeptidyl Peptidase-4 (DPP-4) inhibitory potential of this compound and its close derivatives is limited in the currently available scientific literature. DPP-4 is a therapeutic target for type 2 diabetes, and its inhibitors play a crucial role in glucose homeostasis. The majority of research on heterocyclic inhibitors of DPP-4 has focused on scaffolds such as xanthines, which are structurally distinct from xanthones. Therefore, a definitive statement on the DPP-4 inhibitory capacity of this compound cannot be conclusively made at this time, and this remains an area for future investigation.

Aromatase Inhibitory Activity in Cancer Models

The inhibition of aromatase, a key enzyme in estrogen biosynthesis, is a critical strategy in the treatment of hormone-dependent breast cancer. Research has demonstrated that the xanthone nucleus is a promising framework for the development of potent aromatase inhibitors. A study focused on the design and synthesis of new (di)benzopyranone-based inhibitors identified several xanthone derivatives with significant aromatase inhibitory activity. Specifically, two xanthone derivatives, designated as 22d and 22e, exhibited impressive IC50 values of 43 nM and 40 nM, respectively. This potency surpassed that of the known reference drug, fadrozole. Furthermore, investigations into the constituents of the mangosteen fruit (Garcinia mangostana) have identified several xanthones, including garcinone D, garcinone E, α-mangostin, and γ-mangostin, as exhibiting dose-dependent inhibition of aromatase. These findings highlight the potential of the xanthone scaffold, and by extension this compound, for the development of novel aromatase inhibitors for applications in oncology.

Table 2: Aromatase Inhibitory Activity of Selected Xanthone Derivatives

| Compound | IC50 (nM) | Reference Compound |

|---|---|---|

| Xanthone Derivative 22d | 43 | Fadrozole |

Modulation of Cell Signaling Pathways

Beyond direct enzyme inhibition, xanthones are known to modulate various cell signaling pathways, implicating their broader therapeutic potential.

p53-Activating Agent Potential

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. The activation of p53 is a key therapeutic strategy in oncology. Studies have identified xanthone derivatives as potential p53-activating agents. In one such study, a series of aminated xanthones were synthesized and screened for their ability to disrupt the interaction between p53 and its negative regulator, murine double minute 2 (MDM2). One particular xanthone derivative, referred to as xanthone 37, was identified as a putative p53-activating agent. This compound was shown to inhibit the growth of human colon adenocarcinoma HCT116 cells in a p53-dependent manner. The mechanism of action was associated with the induction of G1-phase cell cycle arrest and an increase in the protein expression levels of p53 transcriptional targets. This research suggests that the xanthone scaffold can be a valuable template for designing novel and potent p53 activators with potential antitumor activity.

Diverse Biological Functions Beyond Direct Enzyme Inhibition

The biological activities of xanthones extend beyond the specific enzyme inhibitions and pathway modulations discussed above. The xanthone nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This leads to a broad spectrum of pharmacological effects. Numerous studies have reported on the diverse biological functions of xanthone derivatives, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govresearchgate.net These multifaceted activities are dependent on the type, number, and position of various functional groups attached to the xanthone skeleton. researchgate.net The collective body of research strongly indicates that xanthones, as a class of compounds, possess significant potential for the development of new therapeutic agents for a variety of diseases.

Structure Activity Relationship Sar Studies for Xanthone Bioactivity Optimization

Impact of Substituent Type and Position on Biological Activities

The type of substituent, its position on the xanthone (B1684191) nucleus, and its stereochemistry are determinant factors for biological activity. Functional groups like hydroxyl and methoxy (B1213986) moieties significantly modulate the molecule's physicochemical properties, thereby influencing its interaction with biological targets.

The presence and location of hydroxyl (-OH) and methoxy (-OCH3) groups on the xanthone scaffold fundamentally alter the molecule's electronic distribution, which in turn governs its stability and interaction with biological targets. nih.govnih.gov The hydroxyl group acts as an electron-donating group by resonance and an electron-withdrawing group by induction, while the carbonyl group is electron-withdrawing. nih.gov This interplay creates distinct electron density maps for different isomers, influencing where the molecule might interact with electrophiles or nucleophiles. nih.gov

For instance, in 1-hydroxyxanthone, the hydroxyl group's hydrogen atom orients towards the carbonyl oxygen, forming a strong intramolecular hydrogen bond. nih.gov This interaction significantly stabilizes the molecule. nih.gov Computational studies using density functional theory (DFT) have shown that the position of hydroxyl groups affects the thermodynamic properties and stability of polyhydroxylated xanthones. mdpi.com The electronic properties imparted by these substituents are critical for various biological activities, including anticancer effects, as they can influence DNA binding and interactions with protein active sites. nih.gov

The position of hydroxyl groups on a scaffold is a critical factor in determining its efficacy as a tyrosinase inhibitor. researchgate.net Studies on various flavonoids and other phenolic compounds have consistently shown that the specific location of -OH groups, rather than just their total number, dictates the potency of inhibition. researchgate.netnih.gov For example, in isoflavones, hydroxyl groups at the C-6 and C-7 positions are suggested to be important for tyrosinase inhibitory activity. nih.gov Similarly, for aurone (B1235358) derivatives, hydroxyl groups at the 4, 6, and 4' positions lead to significant tyrosinase inhibition. nih.gov

This principle extends to other classes of inhibitors like chalcones, where hydroxylation on the B ring contributes more significantly to inhibition than on the A ring, with a 4-substituted B ring being particularly favorable. researchgate.net The strategic placement of hydroxyl groups allows the inhibitor to effectively chelate the copper ions within the active site of the tyrosinase enzyme, a key mechanism for its inhibition. nih.gov Therefore, for a xanthone like 3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one, the hydroxyl group at the C-3 position is expected to play a crucial role in its potential interaction with the tyrosinase active site.

Modification of the hydroxyl group at the 3-position of the xanthone core with various alkoxyl chains has been shown to be a successful strategy for developing potent acetylcholinesterase (AChE) inhibitors. A study on a series of 3-O-substituted xanthone derivatives revealed that these modifications can lead to significant AChE inhibitory activity, with IC50 values in the low micromolar range. nih.govnih.govtandfonline.com

The structure-activity relationship in these derivatives indicates that the nature of the substituent at the 3-position is critical. For instance, compounds with specific chain lengths and functional groups exhibit enhanced potency. Two notable examples, 3-(4-phenylbutoxy)-9H-xanthen-9-one and ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate, were identified as potent AChE inhibitors, operating through a mixed-inhibition mechanism. nih.govnih.gov This suggests that these molecules can bind to both the active site and allosteric sites of the enzyme. researchgate.net The introduction of arene groups, such as a phenylbutoxy group, can significantly increase inhibitory activity by allowing for favorable π-π stacking interactions within the enzyme's binding pocket. researchgate.net

Table 1: Acetylcholinesterase Inhibitory Activity of Selected 3-O-Substituted Xanthones

| Compound | R Group at 3-Position | AChE IC50 (µM) | Inhibition Mechanism |

|---|---|---|---|

| 5 | -(CH₂)₂CH₃ | 1.28 | - |

| 8 | -(CH₂)₅CH₃ | 1.25 | - |

| 11 | -(CH₂)₇CH₃ | 1.28 | - |

| 17 | -CH₂C≡CH | 1.05 | - |

| 19 | -CH₂C≡C(CH₂)₂CH₃ | 1.25 | - |

| 21 | -(CH₂)₂Ph | 1.15 | - |

| 22 | -(CH₂)₃Ph | 0.95 | - |

| 23 | -(CH₂)₄Ph | 0.88 | Mixed |

| 26 | -CH₂CO₂Et | 1.28 | - |

| 27 | -(CH₂)₂CO₂Et | 1.15 | - |

| 28 | -CH₂CO₂Et | 0.95 | Mixed |

Data sourced from a study on 3-O-substituted xanthone derivatives. nih.govnih.gov

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, and various inhibitors have been explored. nih.gov While specific SAR studies on 7-substituted xanthones for DPP-4 inhibition are not extensively detailed in the provided context, the general principles of inhibitor design suggest that modifications at various positions on a heterocyclic scaffold can influence binding. For other enzyme targets, substitutions on the xanthone rings, including prenyl groups, aminoalkyl moieties, and additional oxygenated groups, have been shown to significantly enhance biological activity. nih.gov The effectiveness of such modifications depends on their ability to form favorable interactions with the amino acid residues in the enzyme's active site or allosteric sites. nih.govul.ie For DPP-4, which has a well-defined active site, strategic modifications on the xanthone core could potentially lead to potent and selective inhibitors.

Computational Chemistry and Molecular Docking Analysis

Computational methods, particularly molecular docking, are invaluable tools for understanding the interactions between a ligand and its protein target at the molecular level. These techniques allow for the prediction of binding modes and affinities, guiding the rational design of more effective inhibitors.

Molecular docking simulations have been widely used to elucidate the binding mechanisms of xanthone derivatives with various protein targets. nih.gov These studies predict the preferred orientation of the ligand within the protein's active site and calculate a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. acs.orgresearchgate.net

For acetylcholinesterase, docking studies of 3-O-substituted xanthones have revealed key interactions. For example, the potent inhibitor 3-(4-phenylbutoxy)-9H-xanthen-9-one was shown to bind to the AChE active site through extensive π–π stacking with the aromatic side chains of Trp86 and Tyr337 residues. nih.govnih.govtandfonline.com Additional interactions, such as hydrogen bonding and π-alkyl interactions, further stabilize the ligand-protein complex. researchgate.net

In the context of anticancer activity, docking studies have helped identify potential protein targets for xanthones, such as DNA topoisomerase IIα and various kinases. nih.govfrontiersin.org The simulations reveal specific binding site residues and the nature of the interactions, including hydrogen bonds and hydrophobic contacts, which are crucial for the ligand's inhibitory effect. nih.govresearchgate.net The binding energies obtained from these simulations can help rank potential inhibitors and prioritize them for further experimental testing. acs.orgnih.gov For instance, docking of novel hydroxyxanthone derivatives against the EGFR protein identified compounds with stronger predicted binding energies than the known inhibitor gefitinib. researchgate.net

Table 2: Predicted Binding Affinities of Xanthone Derivatives with Protein Targets

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-(4-phenylbutoxy)-9H-xanthen-9-one | Acetylcholinesterase (AChE) | - | Trp86, Tyr337, Y72 |

| Compound X43 | Epidermal Growth Factor Receptor (EGFR) | -6.92 | - |

| Compound X44 | Epidermal Growth Factor Receptor (EGFR) | -7.12 | - |

| Compound X45 | Epidermal Growth Factor Receptor (EGFR) | -6.92 | - |

| Gefitinib (control) | Epidermal Growth Factor Receptor (EGFR) | -6.84 | - |

Data compiled from multiple computational studies. nih.govresearchgate.netnih.gov

The biological activity of xanthone derivatives is intricately linked to the nature and position of substituents on their tricyclic core. mdpi.comnih.gov While direct SAR studies on this compound are not extensively documented, the influence of its specific functional groups—a hydroxyl group at position 3 and methoxy groups at positions 1 and 5—can be inferred from broader research on xanthone bioactivity.

The presence and location of hydroxyl groups are critical determinants of the pharmacological effects of xanthones. researchgate.net A hydroxyl group at the C-1 position, for instance, has been reported as crucial for anticancer activity against certain cell lines. mdpi.com While the subject compound features a hydroxyl group at C-3, this position is also recognized as a key site influencing bioactivity. mdpi.com The antioxidant properties of many xanthones are attributed to their hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. mdpi.com

Methoxy groups, such as those at the C-1 and C-5 positions of the target compound, also play a significant role in modulating bioactivity. nih.gov They can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. nih.gov The conversion of hydroxyl groups to methoxy groups can sometimes alter the mode of action or enhance selectivity for certain targets.

The interplay between hydroxyl and methoxy groups is a recurring theme in xanthone SAR studies. For example, in some contexts, the presence of both hydroxyl and methoxy groups on the xanthone scaffold has been associated with potent biological effects, including anti-inflammatory and anticancer activities. monash.edu The specific arrangement in this compound, with a hydroxyl group flanked by a methoxy group on one ring and another methoxy group on the other, presents a unique electronic and steric environment that likely dictates its interaction with biological macromolecules.

Table 1: Influence of Substituents on Xanthone Bioactivity

| Substituent | Position | General Influence on Bioactivity |

|---|---|---|

| Hydroxyl (-OH) | C-1, C-3, C-6, C-8 | Often enhances anticancer and antioxidant activities. mdpi.comresearchgate.netmdpi.com |

In Silico Prediction of Bioactivity and Selectivity

In the absence of extensive experimental data for this compound, computational, or in silico, methods provide a valuable approach for predicting its potential biological activities and selectivity. arxiv.orgnih.gov These methods utilize the compound's structure to forecast its interactions with various biological targets.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound within the active site of a specific protein target. For instance, docking studies on other xanthones have been employed to predict their binding to targets like the murine double minute 2 (MDM2)-p53 binding site, suggesting potential anticancer activity. nih.gov The specific arrangement of the hydroxyl and methoxy groups on the subject compound would be critical in determining its predicted binding mode and score.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of known bioactive xanthones, a QSAR model could be developed to predict the activity of this compound. These models often use descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. By comparing the structure of this compound to established pharmacophores for various targets, its potential bioactivities can be hypothesized.

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule like this compound.

Table 2: In Silico Tools for Bioactivity Prediction of Xanthones

| In Silico Method | Application | Predicted Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts binding to specific protein targets. | Binding affinity and interaction patterns with targets like kinases or transcription factors. |

| QSAR | Correlates structure with activity. | Quantitative prediction of bioactivity based on models from related xanthones. |

| Pharmacophore Modeling | Identifies key structural features for target interaction. | Match or mismatch with known pharmacophores for various diseases. |

Rational Design Principles for New Xanthone Derivatives with Enhanced Potency and Specificity

The principles of rational drug design can be applied to the this compound scaffold to develop new derivatives with improved biological profiles. nih.govresearchgate.net This process involves making targeted chemical modifications to the parent molecule to enhance its potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Functional Group Modification: One approach involves modifying the existing functional groups. For example, the hydroxyl group at C-3 could be esterified or etherified to alter its polarity and hydrogen-bonding capacity. The methoxy groups could be demethylated to hydroxyl groups to potentially increase antioxidant activity or to serve as handles for further functionalization.

Introduction of New Substituents: Another strategy is the introduction of new chemical moieties at available positions on the xanthone nucleus. For instance, the addition of aminoalkyl side chains has been shown to enhance the anticancer activity of some xanthones. mdpi.com The strategic placement of such groups on the this compound backbone could lead to novel compounds with enhanced efficacy.

Hybrid Molecule Design: This principle involves combining the xanthone scaffold with other pharmacologically active molecules to create hybrid compounds with dual or synergistic activities. nih.gov For example, linking the xanthone core to a known enzyme inhibitor could result in a molecule with a novel mechanism of action.

Structure-Based Drug Design: If a specific biological target for this compound is identified, structure-based design can be employed. This involves using the three-dimensional structure of the target-ligand complex, often determined by X-ray crystallography or predicted by molecular docking, to guide the design of new derivatives that fit more snugly into the active site and form more favorable interactions.

The rational design of new xanthone derivatives based on the this compound template holds promise for the discovery of novel therapeutic agents. A thorough understanding of the SAR of the xanthone class, coupled with modern computational tools, provides a powerful platform for this endeavor.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Research Methodologies and Future Directions in Xanthone Research

Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

To fully grasp the biological impact of xanthones, scientists are increasingly turning to integrated omics technologies. These approaches offer a holistic view of the molecular changes within a biological system in response to a compound.

Metabolomics , the study of small molecule metabolites, provides a real-time snapshot of cellular activity. nih.gov In xanthone (B1684191) research, metabolomics-guided approaches have been instrumental in discovering new derivatives from natural sources, such as co-cultures of endophytic fungi. nih.gov For instance, studies on mangiferin (B1668620), a well-known xanthone, have used targeted metabolomics to demonstrate its ability to enhance glycolytic flux and mitochondrial oxidative capacity, suggesting a mechanism for its metabolic benefits. mdpi.com By analyzing the shifts in metabolic pathways, researchers can identify the specific cellular processes affected by a xanthone derivative. One study successfully used untargeted metabolomics in conjunction with proteomics to reveal that the anti-inflammatory effects of xanthone on NLRP3 inflammasome activation were due to the metabolic rewiring of macrophages. nih.gov

Proteomics , the large-scale study of proteins, complements metabolomics by revealing changes in protein expression that underlie the observed metabolic shifts. The integration of proteomics and metabolomics has been used to uncover the mechanisms behind the therapeutic effects of xanthones. nih.gov This dual-omics approach can pinpoint the protein targets of a specific xanthone and elucidate its mechanism of action, as demonstrated in studies of medicinal plants where these techniques help identify enzymes involved in the biosynthesis of active compounds. frontiersin.orgnih.gov Such integrated analyses are crucial for understanding the complex interactions between xanthone compounds and biological systems, moving beyond a single-target-single-drug paradigm. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. In xanthone research, QSAR is a powerful tool for designing and predicting the efficacy of novel derivatives without the need for immediate synthesis and testing. nih.gov

QSAR models are built by analyzing a dataset of xanthone derivatives with known activities and identifying the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence their biological effects. nih.govjmolekul.com For example, QSAR studies on xanthones as anticancer agents have identified descriptors like dielectric energy, the number of hydroxyl groups, LogP (a measure of lipophilicity), and specific atomic net charges as being significantly correlated with cytotoxic activity. nih.govnih.gov

These models have been successfully used to:

Predict the anticancer activity of newly designed xanthone derivatives against various cell lines. nih.gov

Identify the structural features essential for activity against specific targets like DNA topoisomerase IIα or Mycobacterium tuberculosis. nih.govresearchgate.net

Screen virtual libraries of compounds to prioritize those with the highest predicted potency for synthesis. nih.gov

The predictive power of QSAR models accelerates the drug discovery process, making it more efficient and cost-effective. researchgate.net By understanding the relationship between structure and activity, medicinal chemists can rationally design more potent and selective xanthone-based therapeutic agents.

Table 1: Key Molecular Descriptors in Xanthone QSAR Models for Anticancer Activity

| Descriptor | Description | Influence on Activity | Reference |

| Dielectric Energy | Related to the distribution of charge in a molecule. | Significantly correlated with anticancer activity. | nih.gov |

| Group Count (Hydroxyl) | The number of hydroxyl (-OH) groups on the xanthone scaffold. | A crucial factor for cytotoxic effects. | nih.gov |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | Important for cell membrane permeability and reaching intracellular targets. | nih.govnih.gov |

| Atomic Net Charge | The charge distribution on specific atoms (e.g., qC1, qC2, qC9). | Influences interactions with biological targets. | nih.govresearchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Contributes to the binding affinity with receptors. | nih.gov |

Advances in Analytical Techniques for Quantification in Complex Biological Systems (e.g., HPLC-DAD for purity and release studies)

The accurate quantification of xanthones in complex biological matrices (like plasma or tissue) and pharmaceutical formulations is essential for preclinical and clinical studies. Advanced analytical techniques have been developed to meet this need, offering high sensitivity, specificity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used method for the analysis of xanthones. nih.gov This technique allows for the separation of individual xanthone derivatives from a mixture and their quantification. oup.com HPLC-DAD has been validated for analyzing xanthones in various formulations, such as poly(D,L-lactide-co-glycolide) (PLGA) nanocapsules, demonstrating its utility in release studies and quality control. oup.com The method is valued for its robustness and ability to confirm peak purity, ensuring that measurements are not skewed by interfering substances. nih.govoup.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a further advancement, offering even greater sensitivity and specificity. This powerful technique has been employed for the detailed analysis and quantification of multiple xanthones and other phytochemicals simultaneously in complex extracts, such as those from mangosteen peel. nih.govmdpi.com The ability to identify and quantify trace amounts of compounds makes UPLC-MS/MS invaluable for metabolomics studies and for characterizing the full phytochemical profile of natural products. nih.gov

Table 2: Advanced Analytical Techniques for Xanthone Quantification

| Technique | Abbreviation | Key Features | Typical Application | Reference |

| High-Performance Liquid Chromatography with Diode-Array Detection | HPLC-DAD | Robust, reproducible, provides peak purity information. | Purity testing, quantification in pharmaceutical formulations, quality control. | nih.govoup.com |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | High sensitivity, high specificity, structural characterization. | Quantification in complex biological matrices (e.g., plant extracts), metabolomics. | nih.govnih.gov |

Exploration of Xanthones as Molecular Probes for Biological Systems

The inherent photophysical properties of the xanthone scaffold make it an attractive platform for the development of molecular probes. These probes are designed to detect and visualize specific ions, molecules, or biological processes within living cells.

Researchers have successfully synthesized xanthone-based fluorescent probes that exhibit a "turn-on" response in the presence of specific metal ions. For example, a probe was designed to selectively detect Pb²⁺ ions, showing a significant change in its fluorescence upon binding. rsc.org Such probes are valuable tools for studying metal ion homeostasis and toxicology in biological systems. The utility of these probes has been demonstrated by their ability to detect intracellular Pb²⁺ in living cells, highlighting their potential for real-world applications in environmental monitoring and cellular biology. rsc.org

Furthermore, the sulfone-xanthone chromophore has been engineered to create fluorescent probes with enhanced properties like large Stokes shifts and high stability, which are desirable for in vivo imaging. acs.org By conjugating these optimized xanthone dyes to targeting moieties, such as peptides that bind to specific proteins overexpressed in tumors, researchers can create probes for targeted cancer imaging. acs.org

Emerging Applications and Potential for Development of Novel Therapeutic Agents

The diverse biological activities of xanthones continue to inspire research into new therapeutic applications. The xanthone scaffold serves as a foundation for developing novel drugs targeting a wide range of diseases. researchgate.net

Anticancer Agents: Xanthones are a major focus in oncology research. frontiersin.org They have been shown to exert anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases involved in cell proliferation, and modulation of key signaling pathways like p53. mdpi.commdpi.com Structural modifications, such as the introduction of aminated side chains or linking the xanthone to a mitochondrion-targeting moiety like triphenylphosphonium (TPP), have been shown to significantly enhance cytotoxicity against cancer cells. mdpi.comnih.gov